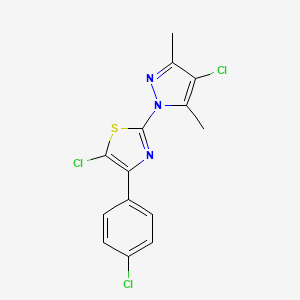
5-chloro-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-chlorophenyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-chlorophenyl)-1,3-thiazole is a useful research compound. Its molecular formula is C14H10Cl3N3S and its molecular weight is 358.67. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-chlorophenyl)-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-chlorophenyl)-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis of thiazole derivatives, including structures closely related to the specified compound, has been reported, focusing on achieving high yields and detailed structural characterization through single crystal diffraction. These studies provide insights into the molecular structure, revealing the planarity of the molecule apart from certain groups which may be oriented perpendicular to the rest of the molecule (B. Kariuki, B. F. Abdel-Wahab, G. El‐Hiti, 2021). Similarly, the structural geometry, electronic properties, and interaction analysis through DFT calculations have been performed on derivatives, enhancing understanding of their molecular characteristics (Nagaraju Kerru et al., 2019).
Quantum Chemical Analysis and Molecular Docking Studies
Quantum chemical analyses, including FT-IR and FT-Raman spectroscopy, DFT calculations, and molecular docking studies, have been applied to thiazole derivatives to evaluate their stability, chemical reactivity, and potential biological activities. These studies often focus on elucidating the molecular interactions and reactivity descriptors, providing insights into their potential pharmacological importance (K. Venil et al., 2021).
Applications as Corrosion Inhibitors
Research has also explored the application of thiazole derivatives as corrosion inhibitors, demonstrating their effectiveness in protecting metals in corrosive environments. This includes investigations into their adsorption behavior and efficiency in different conditions, contributing to the development of new materials for corrosion protection (A. Fouda et al., 2021).
Antimicrobial and Anticancer Activities
Some derivatives have been studied for their potential antimicrobial and anticancer activities. Molecular docking and various spectroscopic techniques have been employed to assess their biological functions, showing promising results in terms of antifungal, antibacterial, and anticancer properties. This highlights the potential for these compounds to serve as bases for the development of new therapeutic agents (A. Viji et al., 2020).
Eigenschaften
IUPAC Name |
5-chloro-2-(4-chloro-3,5-dimethylpyrazol-1-yl)-4-(4-chlorophenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3N3S/c1-7-11(16)8(2)20(19-7)14-18-12(13(17)21-14)9-3-5-10(15)6-4-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFJVOCGVYSXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NC(=C(S2)Cl)C3=CC=C(C=C3)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-chlorophenyl)-1,3-thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2971270.png)
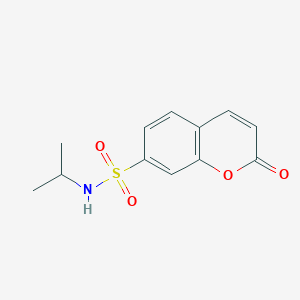
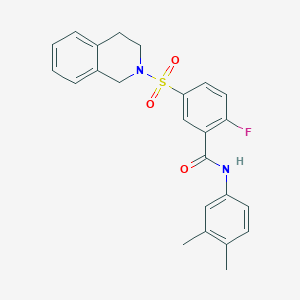
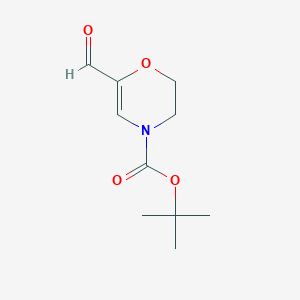
![4-(4-Methylphenoxy)-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2971279.png)
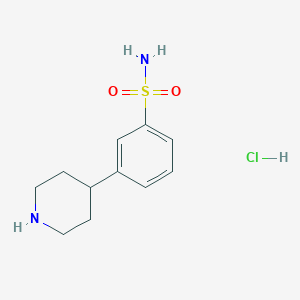


![N-[2-(methylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2971285.png)
![4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2971286.png)
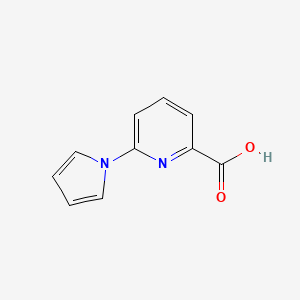
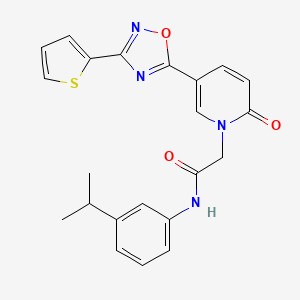

![3-(3-Methoxyphenoxy)-4-(3-methoxyphenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2971293.png)